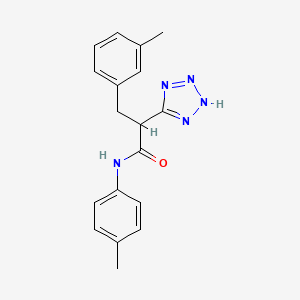

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Description

The compound 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic amide derivative featuring a central propanamide backbone substituted with a tetrazole ring and two aryl groups. Its molecular formula is C₁₉H₂₀N₅O, with a molecular weight of 335.4 g/mol (calculated from ). The tetrazole moiety (2H-1,2,3,4-tetrazol-5-yl) serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-6-8-15(9-7-12)19-18(24)16(17-20-22-23-21-17)11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQVWLWTMGEZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC(=C2)C)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” typically involves multi-step organic reactions. One common method might include:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Amide Bond Formation: The tetrazole intermediate can then be coupled with 3-methylphenyl and 4-methylphenyl amines using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.

Optimization of reaction conditions: To maximize yield and minimize by-products, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methyl groups on the phenyl rings can undergo oxidation to form carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to the electron-rich nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

Oxidation Products: Carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

“3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” can be used in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions due to its amide and tetrazole functionalities.

Medicine: Possible applications in drug design and development, particularly as a scaffold for creating new pharmaceuticals.

Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, the tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets such as enzymes or receptors. The amide bond provides stability and can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing substituent effects and pharmacological relevance:

Key Findings:

Substituent Effects: Methyl groups (target compound) balance lipophilicity and steric bulk, favoring membrane penetration without excessive hydrophobicity . Trifluoromethyl groups () enhance electronegativity and metabolic stability, often seen in CNS-active drugs .

Compounds with thiazole/oxadiazole moieties () exhibit antimicrobial properties, whereas tetrazole-containing analogs (e.g., valsartan) target cardiovascular systems .

Synthetic Considerations :

- Tetrazole synthesis often employs InCl₃-catalyzed reactions () or cycloaddition methods (), which may influence yield and purity .

- The target compound’s amide linkage is synthetically accessible via carbodiimide coupling, a common strategy for bioactive amides .

Structural and Functional Insights

- Bioisosterism : The tetrazole ring’s resonance stability and acidity (pKa ~4.9) make it a superior replacement for carboxylic acids (pKa ~2-3), reducing ionization at physiological pH and enhancing oral bioavailability .

- Aryl Substitutions :

- 3-Methylphenyl : Ortho-substitution may induce steric hindrance, affecting binding pocket interactions.

- 4-Methylphenyl : Para-substitution optimizes hydrophobic interactions without steric clashes .

Biological Activity

3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

- Molecular Formula : CHNO

- Molecular Weight : 305.37 g/mol

1. Antitumor Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antitumor properties. The presence of the tetrazole ring enhances the compound's interaction with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that similar tetrazole-containing compounds showed IC50 values in the low micromolar range against various cancer cell lines .

2. Anticonvulsant Effects

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure management. Preliminary studies have shown that modifications to the phenyl rings can enhance anticonvulsant activity, indicating a structure-activity relationship (SAR) worth exploring further .

3. GABA Modulation

Investigations into GABA receptor modulation reveal that certain analogs of this compound can significantly alter GABA-evoked currents. This modulation is crucial for developing treatments for anxiety and other neurological disorders .

The biological activity of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is believed to involve:

- Receptor Binding : The compound may bind to various receptors, including GABA and NMDA receptors, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth and progression, although detailed mechanisms remain to be elucidated.

Case Study 1: Antitumor Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment. Histological analyses revealed apoptosis induction as a primary mechanism .

Case Study 2: Anticonvulsant Activity

In a rodent model of epilepsy, administration of the compound resulted in a significant decrease in seizure frequency compared to control groups. The study highlighted the need for further exploration into its pharmacokinetics and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.